N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide
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Overview
Description
N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide is a chemical compound that belongs to the class of diazocanes It is characterized by the presence of a chlorophenyl group attached to a diazocane ring, which is further linked to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired diazocane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its antiproliferative properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the chlorophenyl group but differ in the heterocyclic ring structure.
Thiazole derivatives: Compounds with a thiazole ring and similar substituents, known for their diverse biological activities.
Uniqueness
N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide is unique due to its specific diazocane ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61653-62-1 |
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Molecular Formula |
C13H18ClN3S |
Molecular Weight |
283.82 g/mol |
IUPAC Name |
N-(4-chlorophenyl)diazocane-1-carbothioamide |
InChI |
InChI=1S/C13H18ClN3S/c14-11-5-7-12(8-6-11)16-13(18)17-10-4-2-1-3-9-15-17/h5-8,15H,1-4,9-10H2,(H,16,18) |
InChI Key |
UGSQGXFOPBOGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(NCC1)C(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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